

# Methyl 5-amino-2-bromoisonicotinate: A Heterocyclic Building Block for Drug Discovery

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## Compound of Interest

Compound Name:	Methyl 5-amino-2-bromoisonicotinate
Cat. No.:	B580189

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**Methyl 5-amino-2-bromoisonicotinate** is a substituted pyridine derivative that serves as a versatile heterocyclic building block in medicinal chemistry and drug discovery. Its unique arrangement of a bromine atom, an amino group, and a methyl ester on the pyridine ring offers multiple reaction sites for chemical modification. This allows for the construction of complex molecular architectures and the synthesis of novel compounds with potential therapeutic applications. This guide provides a comprehensive overview of its properties, synthesis, and key reactions, with a focus on its utility in the development of biologically active molecules.

While information on **Methyl 5-amino-2-bromoisonicotinate** (CAS 1363383-38-3) is limited, its isomer, Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8), is more widely documented. This guide will primarily focus on the available data for the 2-amino-5-bromo isomer as a close surrogate, while also providing postulated synthetic and reaction pathways for the 5-amino-2-bromo isomer based on established chemical principles. These compounds are valuable intermediates in the synthesis of potential anti-cancer, anti-tuberculosis, and anti-inflammatory agents.[\[1\]](#)[\[2\]](#)

## Physicochemical Properties

The physicochemical properties of these building blocks are crucial for their handling, reaction optimization, and incorporation into drug candidates. The available data for both isomers are summarized below.

Table 1: Physicochemical Data of **Methyl 5-amino-2-bromoisonicotinate** and its Isomer

Property	Methyl 5-amino-2-bromoisonicotinate	Methyl 2-amino-5-bromoisonicotinate
CAS Number	1363383-38-3[3]	882499-87-8[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub> [3]	C <sub>7</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub> [2]
Molecular Weight	231.05 g/mol [1]	231.05 g/mol [1]
Appearance	White to light yellow/orange powder/crystal[3]	Pale yellow crystalline powder[2]
Melting Point	177.0 - 181.0 °C[3]	135-142 °C[2], 180–185 °C (decomposes)[1]
Purity	>98.0% (GC)[3]	≥98% or ≥99% (HPLC)[1][2]
Solubility	No data available	Soluble in DMSO and DMF; sparingly soluble in water[1]

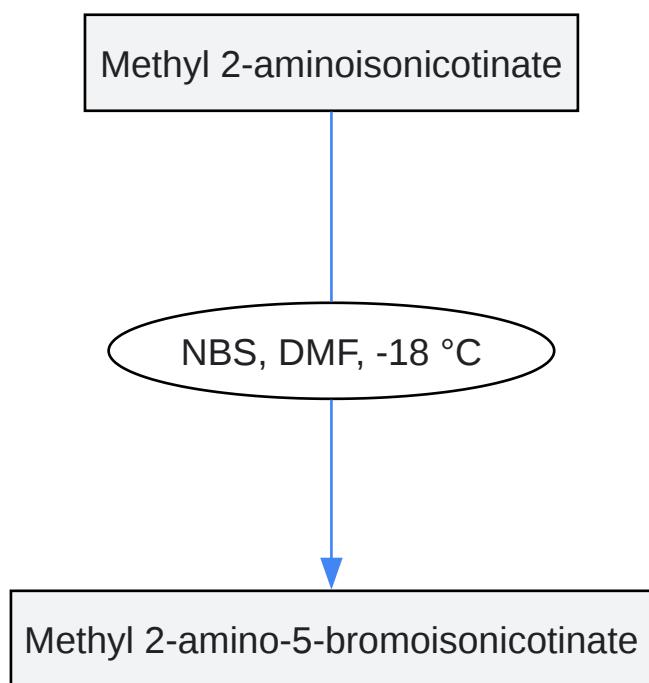
## Synthesis of Methyl 5-amino-2-bromoisonicotinate and its Isomer

### Synthesis of Methyl 2-amino-5-bromoisonicotinate

A common method for the synthesis of Methyl 2-amino-5-bromoisonicotinate is the electrophilic bromination of Methyl 2-aminoisonicotinate using a suitable brominating agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF).[4]

- Reaction Setup: Dissolve Methyl 2-aminoisonicotinate (1.0 eq) in DMF in a round-bottom flask and cool the solution to -18 °C using an ice/methanol bath.
- Addition of Brominating Agent: To the cooled solution, add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at -18 °C.

- Reaction: Stir the reaction mixture at -18 °C for 1 hour.
- Work-up: Dilute the reaction mixture with ethyl acetate and wash with water.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: The crude product, a yellow solid, can be used in the next step without further purification.



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**Diagram 1.** Synthesis of Methyl 2-amino-5-bromoisonicotinate.

## Postulated Synthesis of Methyl 5-amino-2-bromoisonicotinate

A plausible synthetic route to **Methyl 5-amino-2-bromoisonicotinate** could involve a multi-step process starting from a suitable pyridine derivative. One potential pathway is the Sandmeyer reaction of a corresponding amino precursor, or a direct amination of a dibromo precursor. A hypothetical protocol based on common organic synthesis transformations is provided below.

- Starting Material: Methyl 2,5-dibromoisonicotinate.
- Reaction Setup: In a sealed vessel, dissolve Methyl 2,5-dibromoisonicotinate (1.0 eq) in a suitable solvent such as dioxane.
- Reagents: Add a source of ammonia, such as aqueous ammonia or ammonium salts, a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ), a suitable ligand (e.g., a biaryl phosphine ligand), and a base (e.g., a non-nucleophilic organic base).
- Reaction: Heat the mixture under an inert atmosphere for several hours, monitoring the progress by TLC or LC-MS. The regioselectivity of the amination would be a critical factor to control.
- Work-up and Isolation: After cooling, the reaction mixture would be diluted with an organic solvent and washed with water and brine. The organic layer would be dried and concentrated.
- Purification: The crude product would likely require purification by column chromatography to isolate the desired **Methyl 5-amino-2-bromoisonicotinate**.

## Key Reactions of Amino-bromo-isonicotinates as Building Blocks

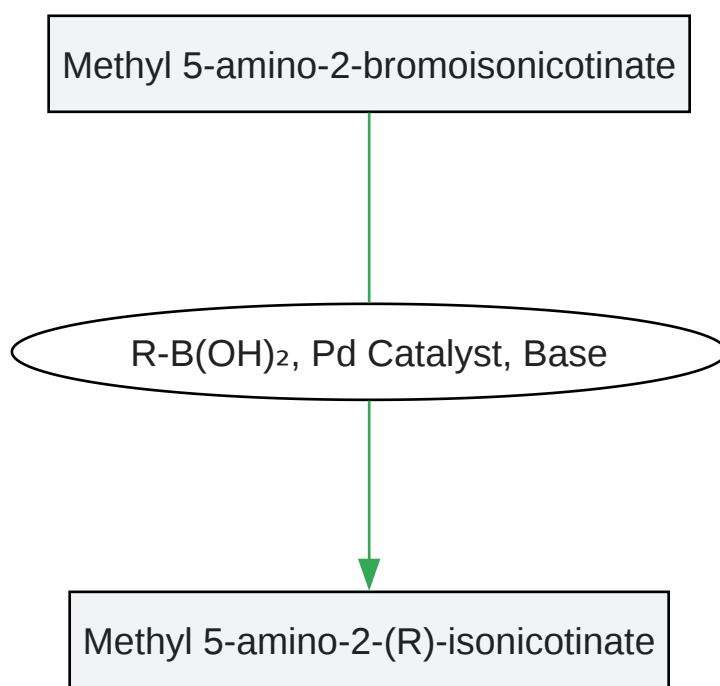
The presence of both a bromine atom and an amino group allows for a variety of subsequent chemical transformations, making these compounds valuable scaffolds in combinatorial chemistry and library synthesis.

### Suzuki-Miyaura Cross-Coupling

The bromine atom on the pyridine ring is well-suited for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond by coupling the pyridine core with a variety of boronic acids or their esters. This is a powerful method for introducing aryl, heteroaryl, or alkyl substituents.

- Reaction Setup: In a reaction vessel, combine the amino-bromo-isonicotinate (1.0 eq), a boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$  or  $\text{PdCl}_2(\text{dppf})$ ), and a base (e.g.,  $\text{K}_2\text{CO}_3$ ,  $\text{K}_3\text{PO}_4$ , or  $\text{Cs}_2\text{CO}_3$ ).

- Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
- Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours.
- Monitoring: Monitor the reaction progress by TLC or LC-MS.
- Work-up: After completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
- Isolation and Purification: Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.



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**Diagram 2.** Suzuki-Miyaura coupling reaction.

## Other Palladium-Catalyzed Cross-Coupling Reactions

Beyond the Suzuki coupling, the bromo-substituent can participate in other palladium-catalyzed reactions, including:

- Buchwald-Hartwig Amination: To introduce a secondary or tertiary amine.
- Sonogashira Coupling: To form a carbon-carbon triple bond with a terminal alkyne.
- Heck Coupling: To form a new carbon-carbon double bond with an alkene.
- Stille Coupling: To couple with an organotin reagent.

## Reactions of the Amino Group

The amino group is nucleophilic and can undergo a variety of reactions, including:

- Acylation: Reaction with acid chlorides or anhydrides to form amides.
- Sulfenylation: Reaction with sulfonyl chlorides to form sulfonamides.
- Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
- Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form alkylated amines.
- Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be displaced by various nucleophiles (e.g., in a Sandmeyer reaction).

## Applications in Drug Discovery

Substituted pyridines are a common motif in many approved drugs and clinical candidates. The ability to functionalize the pyridine core at multiple positions makes building blocks like **Methyl 5-amino-2-bromoisonicotinate** highly valuable. Derivatives of these scaffolds have been investigated for a range of biological activities.

Table 2: Potential Therapeutic Areas for Derivatives

Therapeutic Area	Rationale
Oncology	Pyridine-based compounds are known to act as kinase inhibitors, which are a major class of anti-cancer drugs. The functional groups on the building block allow for the synthesis of diverse libraries to screen for kinase inhibitory activity. <sup>[5]</sup>
Infectious Diseases	Substituted pyridines have been explored as potential anti-tuberculosis and antiviral agents. The ability to introduce various substituents can lead to compounds with improved potency and selectivity against microbial targets. <sup>[1]</sup>
Inflammation	Certain pyridine derivatives have demonstrated anti-inflammatory properties. The versatility of the building block allows for the exploration of structure-activity relationships to optimize anti-inflammatory effects.

## Conclusion

**Methyl 5-amino-2-bromoisonicotinate** and its isomer are valuable heterocyclic building blocks for the synthesis of complex organic molecules. Their multiple functional groups provide a platform for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While detailed experimental data for **Methyl 5-amino-2-bromoisonicotinate** is currently scarce, the well-documented chemistry of its 2-amino-5-bromo isomer provides a strong foundation for its application in the synthesis of novel compounds for drug discovery and development. Further research into the synthesis and reactivity of **Methyl 5-amino-2-bromoisonicotinate** will undoubtedly expand its utility in medicinal chemistry.

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